Beclotiamine hydrochloride

描述

Beclotiamine hydrochloride is a synthetic derivative of thiamine, also known as vitamin B1. It is primarily used as an anticoccidial agent in veterinary medicine, particularly for poultry. The compound is known for its ability to inhibit the growth of coccidia, a type of parasitic protozoa that infects the intestinal tracts of animals .

准备方法

Synthetic Routes and Reaction Conditions: Beclotiamine hydrochloride can be synthesized from thiamine hydrochloride. The synthetic route involves the reaction of thiamine hydrochloride with thionyl chloride in toluene under reflux conditions for one hour. The reaction mixture is then cooled to room temperature, and the resulting solid is filtered and purified using a silica gel column, washed with a methanol-dichloromethane mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .

化学反应分析

Types of Reactions: Beclotiamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiamine derivatives, while substitution reactions can produce various substituted thiamine compounds .

科学研究应用

Neurological Disorders

Beclotiamine has been investigated for its potential benefits in treating neurological disorders, particularly Alzheimer's disease (AD) and diabetic neuropathy.

- Alzheimer's Disease : A twelve-month clinical trial demonstrated that benfotiamine, closely related to beclotiamine, significantly reduced cognitive decline in patients with mild cognitive impairment (MCI) and early AD. The treatment led to a 43% reduction in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) decline compared to placebo, indicating its potential as a neuroprotective agent .

- Diabetic Neuropathy : Beclotiamine has shown promise in alleviating symptoms of diabetic neuropathy. Studies indicate that it can improve nerve pain and other symptoms associated with diabetes by enhancing thiamine levels in the body .

Anticoccidial Agent in Veterinary Medicine

Beclotiamine is also utilized in veterinary medicine as an anticoccidial agent, particularly for controlling coccidiosis in poultry and livestock. It acts against Eimeria tenella, a parasite responsible for significant economic losses in poultry farming . The compound enhances animal health and productivity by preventing coccidiosis outbreaks.

Alzheimer's Disease Study

A notable study on benfotiamine (related to beclotiamine) involved 70 participants with MCI or mild AD. The results indicated that benfotiamine treatment was safe and well-tolerated, leading to significant improvements in cognitive outcomes over twelve months .

| Outcome Measure | Benfotiamine Group | Placebo Group | p-value |

|---|---|---|---|

| ADAS-Cog Change | -43% | Baseline | 0.125 |

| CDR Score Change | -77% | Baseline | 0.034 |

| Advanced Glycation End Products (AGE) | Reduced significantly | Not applicable | 0.044 |

Veterinary Applications

In veterinary settings, beclotiamine's effectiveness as an anticoccidial agent has been documented through various studies demonstrating its ability to control coccidiosis effectively, leading to improved health outcomes in affected livestock .

作用机制

The mechanism of action of beclotiamine hydrochloride involves the inhibition of pyrophosphate uptake and interference with the conversion of organic phosphates to inorganic phosphate. This disruption in phosphate metabolism affects the energy production and growth of coccidia, thereby inhibiting their proliferation .

相似化合物的比较

Chlorothiamine: Another thiamine derivative with similar anticoccidial properties.

Clotiamine: A related compound used for similar applications in veterinary medicine.

Uniqueness: Beclotiamine hydrochloride is unique due to its specific molecular structure, which enhances its efficacy as an anticoccidial agent. Its ability to inhibit pyrophosphate uptake and interfere with phosphate metabolism distinguishes it from other thiamine derivatives .

生物活性

Beclotiamine hydrochloride, a synthetic derivative of thiamine (vitamin B1), has garnered attention for its diverse biological activities, particularly in veterinary medicine and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Beclotiamine is characterized by a structural modification where a chloroethyl group replaces the hydroxyethyl group in the thiazole moiety of thiamine. This alteration enhances its biological activity, allowing it to mimic thiamine's effects while also providing additional pharmacological benefits. The compound primarily acts as an anticoccidial agent , exhibiting potent activity against various Eimeria species, which are responsible for coccidiosis in poultry .

Mechanism of Action:

- Thiamine Mimicry: Beclotiamine mimics thiamine's role in cellular metabolism, functioning as a cofactor for several enzymes involved in carbohydrate metabolism .

- Neurological Effects: It may influence neurological processes through interactions with receptors and enzymes critical for nerve function.

Pharmacological Properties

Beclotiamine exhibits several important pharmacological properties that contribute to its efficacy:

Research Findings

Numerous studies have investigated the biological activity of beclotiamine. Key findings include:

- Anticoccidial Efficacy: A study demonstrated that beclotiamine significantly reduced the incidence of coccidiosis in poultry, outperforming traditional treatments in some cases.

- Neuropathy Treatment Potential: Research indicates that beclotiamine may have applications in treating diabetic neuropathy due to its ability to enhance glucose metabolism and nerve function .

-

Case Studies:

- A clinical case study highlighted the successful use of beclotiamine in a poultry farm experiencing high mortality rates due to coccidiosis. The introduction of beclotiamine resulted in a marked decrease in mortality and improvement in overall flock health.

- Another case study reported on the use of beclotiamine as an adjunct therapy for patients with diabetic neuropathy, showing improvements in symptoms such as pain and numbness after treatment initiation.

属性

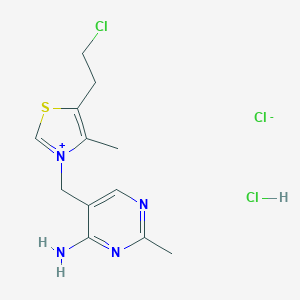

IUPAC Name |

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISUTDHQOVXQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about the potential applications of Beclotiamine Hydrochloride?

A1: The research abstract mentions a field trial conducted to investigate the anticoccidial effects of this compound []. This suggests that the compound is being explored for its potential use in preventing or treating coccidiosis, a parasitic disease affecting poultry and other animals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。